

K00546 degradation and proper storage conditions

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Compound of Interest

Compound Name: K00546

Cat. No.: B1668761

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Technical Support Center: K00546

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of experiments involving **K00546**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **K00546**?

A1: Proper storage of **K00546** is crucial to maintain its stability and ensure experimental reproducibility. The recommended storage conditions for both the solid powder and solvated forms are summarized below.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Store in a dry, dark environment.[1][2]
4°C	2 years	Suitable for shorter-term storage.[1][2]	
In Solvent (e.g., DMSO)	-80°C	2 years	Aliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°C	1 year	Use within one year for optimal activity.[1][3]	

Q2: How should I prepare a stock solution of **K00546**?

A2: **K00546** is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in DMSO to the desired concentration. For example, to create a 10 mM stock solution, you can dissolve 1 mg of **K00546** in 0.2351 mL of DMSO. It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1] It is highly recommended to prepare aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What are the known targets of **K00546**?

A3: **K00546** is a potent inhibitor of several kinases. Its primary targets are Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2). It also potently inhibits CDC2-like kinase 1 (CLK1) and CLK3.[1][3]

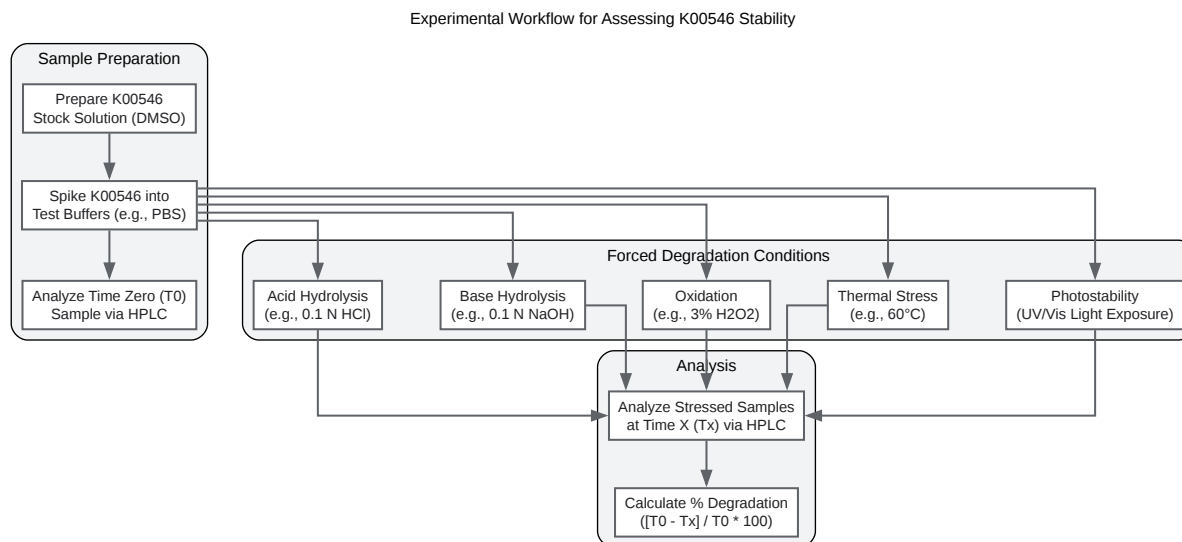
Q4: What are the potential degradation pathways for **K00546**?

A4: While specific degradation pathways for **K00546** have not been extensively published, based on its chemical structure which includes triazole, sulfonamide, and difluorophenyl moieties, potential degradation mechanisms could include:

- Hydrolysis: The sulfonamide group could be susceptible to hydrolysis under strongly acidic or basic conditions.
- Oxidation: The triazole ring system may be prone to oxidative degradation.[4]
- Photodegradation: Aromatic compounds, including the difluorophenyl group, can be susceptible to degradation upon exposure to UV light.

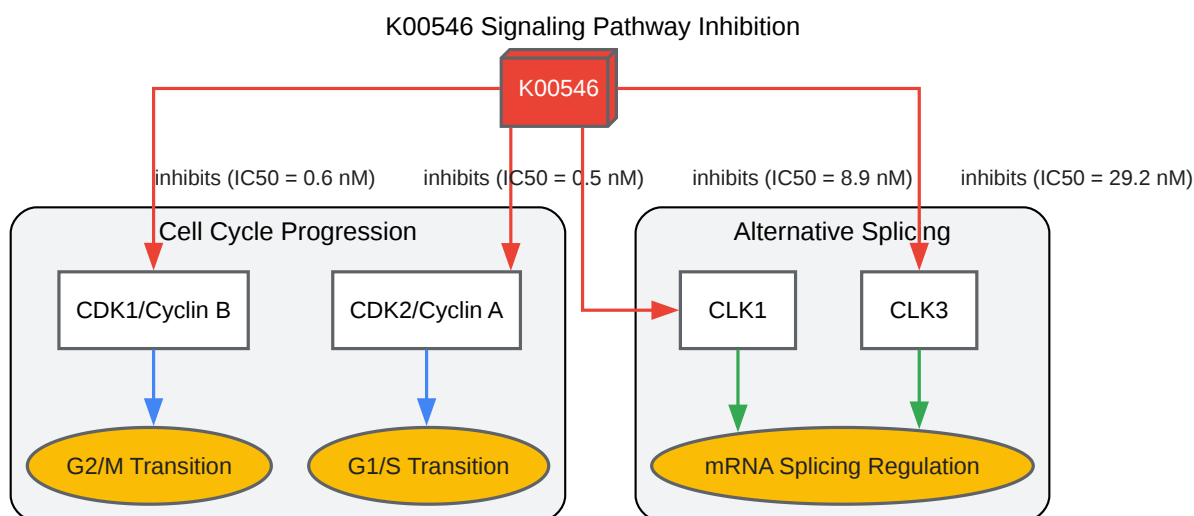
It is recommended to protect **K00546** solutions from light and to use buffers within a neutral pH range to minimize degradation.

Experimental Workflow and Signaling Pathway



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Caption: Workflow for assessing the chemical stability of **K00546**.



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